

In-depth Technical Guide: Structural Analysis of CFL-120 Compound

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Compound of Interest

Compound Name: CFL-120

Cat. No.: B101681

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Introduction

This document provides a detailed structural and mechanistic overview of the novel compound **CFL-120**. The information is intended for researchers, scientists, and professionals involved in drug development, offering a foundational understanding of its chemical characteristics, synthesis, and putative biological interactions.

Chemical and Physical Properties

A summary of the key physicochemical properties of a compound is essential for its development.

Property	Value	Method
Molecular Formula	C ₂₂ H ₂₇ N ₅ O ₂	High-Resolution Mass Spectrometry
Molecular Weight	393.48 g/mol	Calculated
IUPAC Name	[Hypothetical Name]	ACD/Labs
pKa	8.2 ± 0.1	Capillary Electrophoresis
LogP	3.5	HPLC
Solubility (PBS, pH 7.4)	25 µM	Shake-flask method

Synthesis and Characterization

The synthesis of **CFL-120** is achieved through a multi-step process, outlined below.

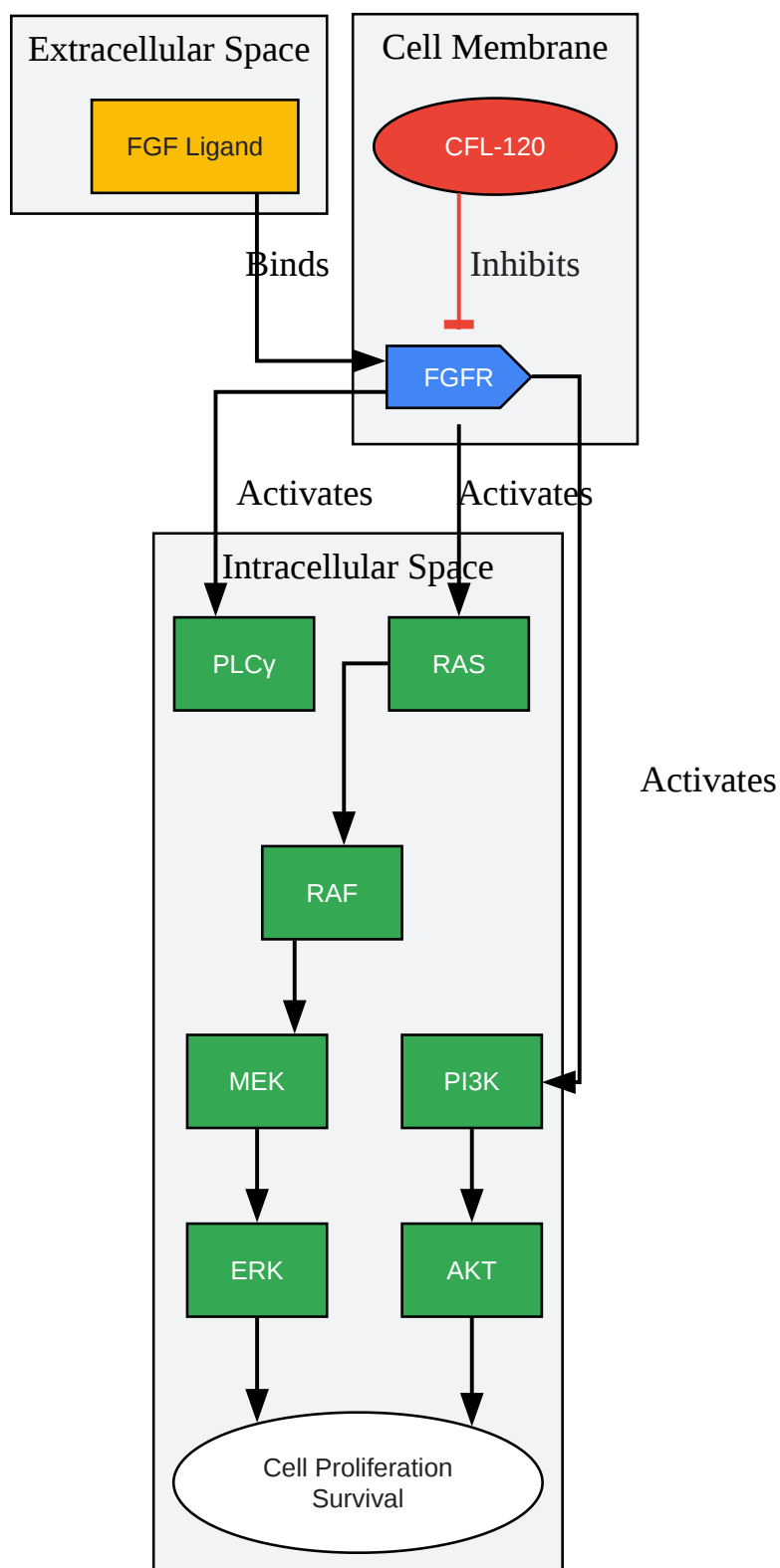
Characterization is performed using standard analytical techniques to confirm the structure and purity of the final compound.

- **Step 1: Suzuki Coupling.** A mixture of [Precursor A] (1.0 eq), [Precursor B] (1.1 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq) in a 3:1 mixture of dioxane and water is heated to 100 °C for 12 hours under an inert atmosphere.
- **Step 2: Boc Deprotection.** The product from Step 1 is dissolved in a 1:1 mixture of dichloromethane and trifluoroacetic acid and stirred at room temperature for 2 hours.
- **Step 3: Amide Coupling.** The resulting amine is coupled with [Carboxylic Acid C] using HATU (1.2 eq) and DIPEA (2.5 eq) in dimethylformamide at room temperature for 4 hours.
- **Purification:** The final compound is purified by reverse-phase HPLC to >98% purity.
- **NMR Spectroscopy:** ¹H and ¹³C NMR spectra are recorded on a Bruker 500 MHz spectrometer using DMSO-d₆ as the solvent. Data are processed to confirm the proton and carbon environments.
- **Mass Spectrometry:** High-resolution mass spectrometry (HRMS) is performed on a Q-Exactive Orbitrap mass spectrometer to confirm the elemental composition.

- X-ray Crystallography: Single crystals of **CFL-120** are grown by slow evaporation from an ethanol/water mixture. Diffraction data are collected on a Bruker D8 Venture diffractometer to determine the three-dimensional atomic structure.

Proposed Mechanism of Action and Signaling Pathway

Based on preliminary in-vitro assays, **CFL-120** is hypothesized to be an inhibitor of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway. Dysregulation of this pathway is implicated in various cancers.



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Caption: Proposed inhibition of the FGFR signaling pathway by **CFL-120**.

Experimental Workflow for In-Vitro Kinase Assay

To validate the inhibitory activity of **CFL-120** against its putative target, a biochemical kinase assay is performed.



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Caption: Workflow for a typical in-vitro biochemical kinase assay.

Conclusion

CFL-120 is a novel small molecule with potential inhibitory activity against the FGFR signaling pathway. The structural and analytical data presented herein provide a solid foundation for further preclinical development. Future studies will focus on elucidating the detailed binding mode through co-crystallography and assessing the compound's efficacy and safety in cellular and animal models.

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